4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt)

Descripción general

Descripción

4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt), also known as 4-MU-α-IdoA 2-sulfate, is a fluorogenic substrate of α-L-iduronidase . It has been used in assays to detect Hurler syndrome and as a substrate for iduronate-2-sulfatase in tests for Hunter disease .

Molecular Structure Analysis

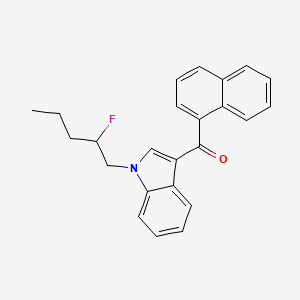

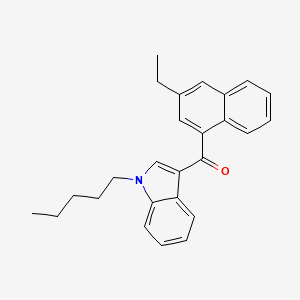

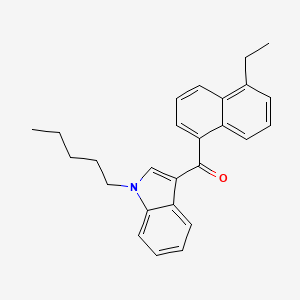

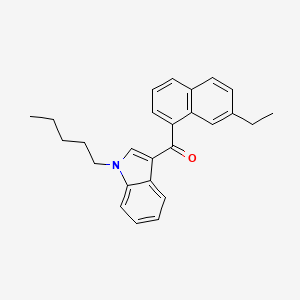

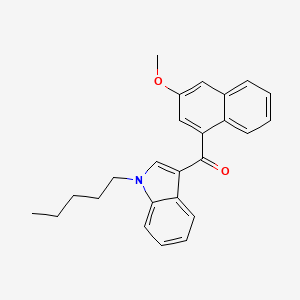

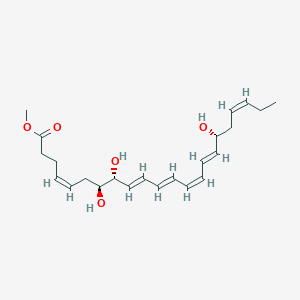

The molecular formula of 4-MU-α-IdoA 2-sulfate is C16H14O12S • 2Na . The formal name is (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-( (4-methyl-2-oxo-2H-chromen-7-yl)oxy)-5- (sulfonatooxy)tetrahydro-2H-pyran-2-carboxylate, disodium salt .Chemical Reactions Analysis

The chemical reaction involving 4-MU-α-IdoA 2-sulfate is its cleavage by α-L-iduronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) .Physical And Chemical Properties Analysis

4-MU-α-IdoA 2-sulfate is a crystalline solid . It is soluble in DMF, DMSO, and PBS (pH 7.2) . The excitation maximum for 4-MU is pH-dependent: 330 nm (pH 4.6), 370 nm (pH 7.4), and 385 nm (pH 10.4), and it has an emission maximum at 445-454 nm .Aplicaciones Científicas De Investigación

Testing for Hunter Disease

Hunter disease, also known as Mucopolysaccharidosis type II (MPS II), is another rare genetic disorder. This compound is used as a substrate for iduronate-2-sulfatase in tests for Hunter disease .

Fluorogenic Substrate for α-L-iduronidase

This compound is a fluorogenic substrate for α-L-iduronidase, an enzyme found in cell lysosomes that is involved in the degradation of glycosaminoglycans such as dermatan sulfate and heparin sulfate .

Measurement of α-L-iduronidase Activity

The compound is used in assays that measure the activity of α-L-iduronidase . The enzyme is commonly deficient in a type of lysosomal storage disease called mucopolysaccharidosis .

Fluorescence Studies

The compound is used in fluorescence studies . The fluorescent moiety 4-methylumbelliferyl (4-MU) is released when the compound is cleaved by α-L-iduronidase . The fluorescence of 4-MU is pH-dependent .

Mass Spectrometry

The initial enzymatic product, 4-MU-α-IdoA, can be measured by mass spectrometry .

Mecanismo De Acción

Target of Action

The primary target of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is the enzyme α-L-iduronidase . This enzyme is found in cell lysosomes and plays a crucial role in the degradation of glycosaminoglycans such as dermatan sulfate and heparin sulfate .

Mode of Action

4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) acts as a fluorogenic substrate for α-L-iduronidase . When cleaved by α-L-iduronidase, it releases the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .

Biochemical Pathways

The compound is involved in the metabolic pathway of glycosaminoglycans . When the α-L-iduronidase enzyme cleaves the compound, it contributes to the degradation of dermatan sulfate and heparin sulfate, which are types of glycosaminoglycans .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) suggests that it may have good bioavailability .

Result of Action

The cleavage of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) by α-L-iduronidase and the subsequent release of 4-MU is used in assays to measure the activity of α-L-iduronidase . This enzyme is commonly deficient in a type of lysosomal storage disease called mucopolysaccharidosis .

Action Environment

The action of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is influenced by the pH of the environment . The fluorescence of the released 4-MU is pH-dependent, suggesting that the efficacy of the compound may vary depending on the pH of the environment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;[6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O12S.Na/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAVJHKJYLURLJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

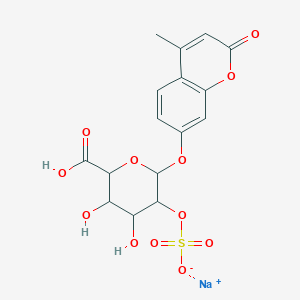

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NaO12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.